molecular formula C24H21F4N3O5S B11451451 1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one

1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one

Cat. No.: B11451451
M. Wt: 539.5 g/mol
InChI Key: AYPFQODDULDFBD-IBBHUPRXSA-N
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Description

1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a trifluoromethyl pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with an appropriate reagent to introduce the fluorophenyl group.

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a methoxybenzene derivative with an appropriate reagent to introduce the methoxyphenyl group.

    Formation of the Trifluoromethyl Pyrimidinyl Intermediate: This step involves the reaction of a pyrimidine derivative with a trifluoromethylating agent.

    Coupling Reactions: The intermediates are then coupled together using appropriate coupling reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Such as halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. For example, the compound may interact with enzymes, receptors, or other proteins to modulate their activity and produce a therapeutic effect.

Comparison with Similar Compounds

1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-2-(2-methoxyphenyl)ethanone: This compound has a similar structure but lacks the trifluoromethyl pyrimidinyl group.

    4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine: This compound has a similar structure but lacks the fluorophenyl group.

    1-(4-fluorophenyl)-2-(trifluoromethyl)pyrimidin-4-amine: This compound has a similar structure but lacks the methoxyphenyl group.

The uniqueness of this compound lies in its combination of these functional groups, which can confer unique properties and applications.

Properties

Molecular Formula

C24H21F4N3O5S

Molecular Weight

539.5 g/mol

IUPAC Name

[(E)-1-(4-fluorophenyl)ethylideneamino] 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate

InChI

InChI=1S/C24H21F4N3O5S/c1-15(16-9-11-17(25)12-10-16)31-36-22(32)8-5-13-37(33,34)23-29-19(14-21(30-23)24(26,27)28)18-6-3-4-7-20(18)35-2/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3/b31-15+

InChI Key

AYPFQODDULDFBD-IBBHUPRXSA-N

Isomeric SMILES

C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)C3=CC=C(C=C3)F

Origin of Product

United States

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